Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-
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Overview
Description
Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzenesulfonylfluoride core and a 2-(2-chloro-4-nitrophenoxy)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- typically involves multiple steps. One common method starts with the reaction of benzenesulfonyl chloride with 2-(2-chloro-4-nitrophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the amino group, forming sulfonamides
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, palladium on carbon
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield sulfonamides, while reduction reactions can produce amines .
Scientific Research Applications
Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of proteases, preventing substrate binding and subsequent catalysis. This inhibition can occur through covalent modification of the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the 2-(2-chloro-4-nitrophenoxy)ethyl group.
Benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
4-Nitrophenyl benzenesulfonate: Similar aromatic structure but different functional groups
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
25240-50-0 |
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Molecular Formula |
C14H12ClFN2O7S2 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
3-[2-(2-chloro-4-nitrophenoxy)ethylsulfamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12ClFN2O7S2/c15-13-8-10(18(19)20)4-5-14(13)25-7-6-17-27(23,24)12-3-1-2-11(9-12)26(16,21)22/h1-5,8-9,17H,6-7H2 |
InChI Key |
WLNGETALOYLOCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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